N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a benzodioxin core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common route starts with the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate. This reaction yields the intermediate sulfonamide, which is then subjected to benzoylation using benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a benzyl alcohol derivative.
Scientific Research Applications
N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzoyl and sulfonamide groups are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. This can lead to inhibition of bacterial growth or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide: Similar structure but with an acetamido group instead of a benzoyl group.
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide: Lacks the benzoyl group, making it less complex.
Uniqueness
N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoyl group, in particular, enhances its potential as a therapeutic agent by increasing its ability to interact with biological targets.
Properties
Molecular Formula |
C22H19NO5S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H19NO5S/c1-15-7-9-17(10-8-15)29(25,26)23-19-14-21-20(27-11-12-28-21)13-18(19)22(24)16-5-3-2-4-6-16/h2-10,13-14,23H,11-12H2,1H3 |
InChI Key |
ATXWKJYQISBOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.